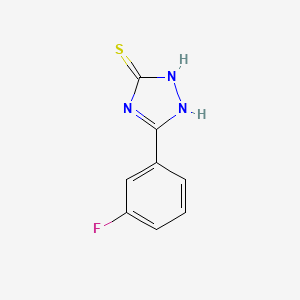

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-fluorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Time: Several hours to ensure complete reaction

The reaction mixture is then acidified to precipitate the desired product, which is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine

Nucleophiles: Amines, alcohols

Catalysts: Acid or base catalysts for cyclization reactions

Major Products

Disulfides: Formed by oxidation of the thiol group

Substituted Triazoles: Formed by nucleophilic substitution

Complex Heterocycles: Formed by cyclization reactions

Applications De Recherche Scientifique

Medicinal Chemistry

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant potential in medicinal chemistry due to its diverse pharmacological properties:

- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Studies have shown that derivatives of triazole compounds can inhibit bacterial growth effectively. For instance, research demonstrated that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Antiviral Properties : The compound's mechanism of action includes inhibition of viral replication pathways. It has been explored as a potential antiviral agent targeting specific enzymes involved in viral life cycles .

- Anti-inflammatory Effects : Recent studies have indicated that this compound can exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for treating inflammatory diseases .

Agricultural Applications

The compound is also being researched for its potential use in agriculture:

- Fungicides : Its antifungal properties suggest applicability as a fungicide in crop protection. The compound's ability to disrupt fungal cell membranes has been highlighted in recent studies .

- Pesticides : Given its biological activity, there is ongoing research into developing agrochemicals based on this compound to enhance crop yield and protect against pests .

Table 1: Biological Activities of this compound

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with thiocarbohydrazide | High-yield synthesis under fusion conditions | 85-90% |

| Continuous flow synthesis | Enhanced efficiency for industrial applications | Not documented |

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that certain modifications significantly increased antimicrobial activity. The derivatives were tested against multiple strains of bacteria and showed promising results, making them candidates for further development into new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound effectively inhibited COX enzymes in human cell lines. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.

Mécanisme D'action

The mechanism of action of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to interact with topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, thereby exerting its antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which enhances its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with appropriate thioketones or thioureas under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Testing : The compound was tested against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer), Panc-1 (pancreatic cancer), and IGR39 (melanoma). The results indicated that these derivatives possess selective cytotoxicity towards cancer cells with IC50 values ranging above 100 µM for most compounds, suggesting low toxicity against normal cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | >100 |

| Panc-1 | >100 | |

| IGR39 | >100 |

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Molecular docking studies have shown that derivatives can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This suggests that these compounds could be useful in developing anti-inflammatory drugs .

Antiviral Activity

Research has also indicated antiviral properties against influenza viruses. In vitro studies demonstrated that certain derivatives could inhibit neuraminidase activity and block the M2 protein's active site in H1N1 viruses. This positions them as potential candidates for antiviral therapy .

Case Study 1: Anticancer Efficacy

A study investigating a series of triazole derivatives found that specific substitutions on the triazole ring significantly enhanced anticancer activity. For example, modifications at the phenyl ring were correlated with increased selectivity towards cancer cells while maintaining low toxicity to normal cells.

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers explored the anti-inflammatory effects of this compound in animal models. The results indicated a reduction in inflammatory markers and pain response, supporting its potential therapeutic application in inflammatory diseases.

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEONTSBVCLDDLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=S)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.